molecular formula C20H16O2 B107996 (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol CAS No. 61441-24-5

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol

Cat. No.: B107996
CAS No.: 61441-24-5
M. Wt: 288.3 g/mol
InChI Key: HWHYAMCEKZOBEK-OXJNMPFZSA-N
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Description

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the metabolic activation of benzo[a]pyrene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol typically involves the reduction of benzo[a]pyrene to 7,8,9,10-tetrahydrobenzo[a]pyrene, followed by dihydroxylation at the 9 and 10 positions. This can be achieved using catalytic hydrogenation followed by dihydroxylation with osmium tetroxide in the presence of a co-oxidant such as N-methylmorpholine N-oxide .

Industrial Production Methods

the general approach involves large-scale catalytic hydrogenation and dihydroxylation processes, similar to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol involves its metabolic activation to reactive intermediates that can form adducts with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form diol epoxides. These reactive intermediates can then interact with DNA, leading to mutations and potentially carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

    Benzo[a]pyrene-7,8-diol: An intermediate in the metabolic activation of benzo[a]pyrene.

    Benzo[a]pyrene-7,8-diol-9,10-epoxide: A highly reactive metabolite that forms DNA adducts.

Uniqueness

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol is unique due to its specific stereochemistry and its role as an intermediate in the metabolic activation of benzo[a]pyrene. Its study provides insights into the mechanisms of carcinogenesis and the reactivity of polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHYAMCEKZOBEK-OXJNMPFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61441-24-5
Record name Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061441245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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